N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide

Catalog No.
S3247483
CAS No.
2034355-23-0
M.F
C13H24N2O3S
M. Wt
288.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-y...

CAS Number

2034355-23-0

Product Name

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide

IUPAC Name

2,2-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)propanamide

Molecular Formula

C13H24N2O3S

Molecular Weight

288.41

InChI

InChI=1S/C13H24N2O3S/c1-13(2,3)12(16)14-9-7-10-5-6-11(8-9)15(10)19(4,17)18/h9-11H,5-8H2,1-4H3,(H,14,16)

InChI Key

MVKURLHPYFDYGE-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1CC2CCC(C1)N2S(=O)(=O)C

solubility

not available

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide is a complex organic compound characterized by a bicyclic structure known as 8-azabicyclo[3.2.1]octane, which is substituted at the nitrogen atom with a methylsulfonyl group. This compound also features a pivalamide functional group, indicating the presence of a pivalic acid derivative. The molecular formula for this compound is C₁₃H₁₉N₃O₃S, with a molecular weight of approximately 287.36 g/mol.

The structural uniqueness of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide arises from its bicyclic framework combined with the sulfonamide and amide functionalities, which can influence its reactivity and biological activity.

The chemical reactivity of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide can be attributed to the presence of both the sulfonyl and amide groups, which can participate in various reactions:

  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, making the compound susceptible to substitution reactions.
  • Hydrolysis: The amide bond may hydrolyze under acidic or basic conditions, leading to the formation of pivalic acid and the corresponding amine.
  • Reduction Reactions: The sulfonamide moiety can be reduced to form primary amines under specific conditions.

These reactions are significant for further functionalization and derivatization of the compound in synthetic organic chemistry.

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide exhibits potential biological activities, particularly in pharmacological applications:

  • JAK Kinase Inhibition: Compounds with similar structures have been identified as inhibitors of Janus kinase (JAK) pathways, which are crucial in inflammatory responses and immune regulation.
  • Neuropharmacological Effects: The bicyclic structure may impart neuroactive properties, making it a candidate for studies related to neurodegenerative diseases or pain management.

Research indicates that modifications in the bicyclic framework can significantly alter biological activity, making this compound a subject of interest in medicinal chemistry.

Synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide can be achieved through various methodologies:

  • Asymmetric Cycloadditions: Utilizing cyclic azomethine ylides in asymmetric 1,3-dipolar cycloadditions can yield optically active intermediates that can be further functionalized to obtain the target compound .
  • Sulfonation Reactions: The introduction of the methylsulfonyl group can be performed via sulfonation reactions using suitable reagents like methanesulfonyl chloride.
  • Amidation: The final step involves amidation with pivalic acid derivatives to form the desired pivalamide structure.

These methods highlight the importance of stereochemistry and regioselectivity in synthesizing complex organic molecules.

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound for developing new JAK inhibitors or neuroactive agents.
  • Chemical Biology: Used in studies exploring cellular signaling pathways and inflammatory responses.
  • Synthetic Chemistry: Serves as an intermediate for synthesizing other biologically active compounds.

The versatility of this compound makes it valuable for both industrial and academic research purposes.

Interaction studies involving N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide are essential for understanding its pharmacodynamics:

  • Receptor Binding Assays: Evaluating its affinity for various receptors involved in inflammatory pathways.
  • Enzyme Inhibition Studies: Assessing its inhibitory effects on JAK kinases and related enzymes.
  • Cellular Assays: Investigating its effects on cell viability and proliferation in different cell lines.

These studies are critical for determining the therapeutic potential and safety profile of the compound.

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide shares structural similarities with several other compounds, including:

Compound NameStructure TypeKey Features
8-Azabicyclo[3.2.1]octan-3-oneBicyclic amineLacks sulfonyl group; potential neuroactivity
8-Methyl-8-azabicyclo[3.2.1]octan-3-olHydroxy derivativeHydroxyl group instead of sulfonamide
8-Azabicyclo[3.2.1]octaneParent structureBasic bicyclic framework without substitutions

The uniqueness of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide lies in its specific combination of functional groups that enhance its biological activity, particularly as a potential therapeutic agent targeting inflammatory diseases and neuropharmacological conditions.

XLogP3

1.4

Dates

Last modified: 08-19-2023

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